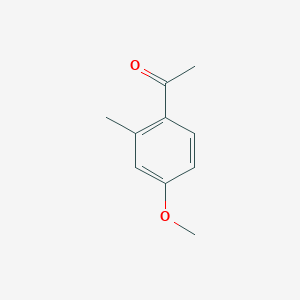

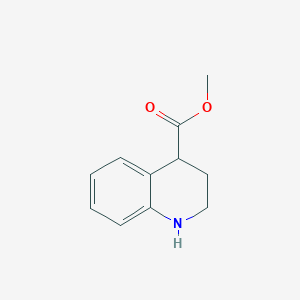

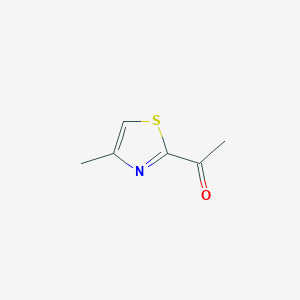

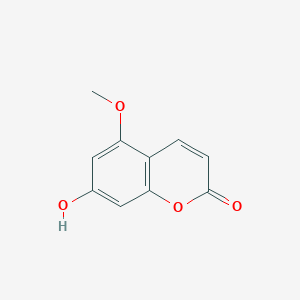

![molecular formula C6H10N2O2 B1600036 Methyl [(2-cyanoethyl)amino]acetate CAS No. 44915-39-1](/img/structure/B1600036.png)

Methyl [(2-cyanoethyl)amino]acetate

Übersicht

Beschreibung

“Methyl [(2-cyanoethyl)amino]acetate” is a chemical compound with the CAS number 44915-39-1. It is used in various chemical reactions and has been mentioned in the context of chemical synthesis .

Synthesis Analysis

The synthesis of “Methyl [(2-cyanoethyl)amino]acetate” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis

“Methyl [(2-cyanoethyl)amino]acetate” is involved in various chemical reactions. For instance, it is used in the cyanoacetylation of amines . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Methyl [(2-cyanoethyl)amino]acetate and similar compounds are used in chemical synthesis. For instance, aminonitriles, which can be produced by the Strecker reaction, are reacted with methyl 2-(chlorosulfonyl)acetate to form products like methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates (Dobrydnev et al., 2018). This process, involving carbanion-mediated intramolecular cyclization, highlights the compound's utility in advanced organic synthesis.

- The compound also plays a role in understanding the barriers to rotation in chemical structures. Studies on related molecules, like methyl acetate and acetic acid, provide insights into the factors that control geometry at a carbonyl group and the nature of interactions between amino groups and carbonyl compounds (Wiberg & Laidig, 1987).

Pharmaceutical Intermediates

- Methyl [(2-cyanoethyl)amino]acetate derivatives are valuable in synthesizing pharmaceutical intermediates. An example is the preparation of 3-thienylmalonic acid, a key intermediate in pharmaceutical manufacturing, from methyl 2-cyano-2-(3-thienyl)acetate (Raynolds, 1984). This synthesis highlights the compound's importance in developing drugs and therapeutic agents.

Analytical Chemistry

- In analytical chemistry, derivatives of methyl [(2-cyanoethyl)amino]acetate are used in methods for amino acid analysis. For example, the ninhydrin reaction, a classical method for detecting amino acids, can utilize solvents like dimethyl sulfoxide, which have a better performance compared to traditional solvents (Moore, 1968).

Material Science

- In material science, the solubility and solvent effects of related compounds, like 2-amino-3-methylbenzoic acid, are studied to understand their purification processes. This research aids in the development of materials with specific chemical properties (Zhu et al., 2019).

Wirkmechanismus

While the exact mechanism of action for “Methyl [(2-cyanoethyl)amino]acetate” is not specified in the search results, it is known that cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-(2-cyanoethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-10-6(9)5-8-4-2-3-7/h8H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBTUTBQZWQICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90461520 | |

| Record name | Methyl N-(2-cyanoethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [(2-cyanoethyl)amino]acetate | |

CAS RN |

44915-39-1 | |

| Record name | Methyl N-(2-cyanoethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90461520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.